

# A Comparative Guide to ApoC-III Inhibitors: Volanesorsen vs. Olezarsen

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Volanesorsen |           |
| Cat. No.:            | B15612572    | Get Quote |

For researchers, scientists, and drug development professionals navigating the landscape of therapies for hypertriglyceridemia, particularly conditions driven by elevated apolipoprotein C-III (apoC-III), two prominent antisense oligonucleotides (ASOs) have emerged: **volanesorsen** and its successor, olezarsen. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.

# Mechanism of Action: Targeting the Genetic Basis of Hypertriglyceridemia

Both **volanesorsen** and olezarsen are designed to inhibit the synthesis of apoC-III, a key protein produced in the liver that regulates triglyceride metabolism.[1][2] ApoC-III raises triglyceride levels by inhibiting lipoprotein lipase (LPL), the primary enzyme responsible for breaking down triglycerides in the blood, and by impeding the liver's ability to clear triglyceriderich lipoproteins.[1][3]

These drugs are antisense oligonucleotides, which are short, synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of a specific gene—in this case, the gene for apoC-III. [4] This binding action leads to the degradation of the apoC-III mRNA through a process mediated by the enzyme RNase H.[4] By destroying the mRNA blueprint, the production of the apoC-III protein is significantly reduced.[4] This, in turn, enhances LPL activity and promotes the clearance of triglycerides from the bloodstream.[4]



Olezarsen represents a next-generation ASO, distinguished by its conjugation to N-acetylgalactosamine (GalNAc).[5] This GalNAc ligand specifically targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes).[6][7] This targeted delivery mechanism enhances the potency of the drug in the liver, allowing for lower doses and potentially reducing off-target effects compared to unconjugated ASOs like **volanesorsen**.[6][8]



Click to download full resolution via product page

Caption: Mechanism of ApoC-III Inhibition by Antisense Oligonucleotides.

### **Experimental Protocols**

The efficacy and safety of **volanesorsen** and olezarsen have been evaluated in several key clinical trials. The methodologies of these pivotal studies are outlined below.

### **Volanesorsen: The APPROACH and COMPASS Trials**



- APPROACH Trial: This was a Phase 3, randomized, double-blind, placebo-controlled, 52week study involving 66 patients with Familial Chylomicronemia Syndrome (FCS).[9]
  - Inclusion Criteria: Adult patients with a clinical or genetic diagnosis of FCS and fasting triglyceride levels of ≥750 mg/dL after a diet stabilization period.[10]
  - Intervention: Patients were randomized 1:1 to receive either 300 mg of volanesorsen or a
    placebo via subcutaneous injection once weekly.[10]
  - Primary Endpoint: The primary outcome was the percentage change in fasting triglyceride levels from baseline to 3 months.
- COMPASS Trial: This Phase 3, randomized, double-blind, placebo-controlled study enrolled 114 patients with multifactorial chylomicronemia (fasting triglycerides ≥500 mg/dL).[11][12]
  - Inclusion Criteria: Adults aged 18 years or older with multifactorial severe hypertriglyceridemia or FCS, a BMI of ≤45 kg/m², and fasting plasma triglycerides of ≥500 mg/dL.[11]
  - Intervention: Patients were randomized 2:1 to receive either 300 mg of volanesorsen or a
    placebo subcutaneously once a week for 26 weeks.[11] The dosing frequency was later
    amended to every 2 weeks for some patients.[11]
  - Primary Endpoint: The primary outcome was the percentage change from baseline to 3 months in fasting triglycerides.[11]

#### Olezarsen: The BALANCE and CORE/CORE2 Trials

- BALANCE Trial: This was a Phase 3, global, multicenter, randomized, double-blind, placebocontrolled study in 66 patients with genetically confirmed FCS.[13]
  - Inclusion Criteria: Adults (≥18 years) with a genetic confirmation of FCS and fasting triglycerides ≥880 mg/dL.[14]
  - Intervention: Patients were randomized 1:1:1 to receive olezarsen 80 mg, olezarsen 50 mg, or a placebo via subcutaneous injection once every 4 weeks for 53 weeks.[15]



- Primary Endpoint: The primary endpoint was the percent change from baseline in fasting triglyceride levels at 6 months compared to placebo.[13]
- CORE and CORE2 Trials: These were two identically designed Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trials in patients with severe hypertriglyceridemia (sHTG).[16][17]
  - Inclusion Criteria: Participants aged 18 and older with triglyceride levels ≥500 mg/dL who
     were on standard-of-care therapies.[17] Patients with FCS were excluded.[16]
  - Intervention: Patients in both trials were randomized to receive olezarsen 50 mg, 80 mg,
     or a placebo subcutaneously every 4 weeks for 12 months.[17]
  - Primary Endpoint: The primary endpoint for both studies was the percent change in fasting triglycerides from baseline at 6 months.

### **Data Presentation: Efficacy and Safety Comparison**

The following tables summarize the key quantitative data from the pivotal clinical trials of **volanesorsen** and olezarsen.

### **Table 1: Efficacy in Triglyceride Reduction**



| Drug             | Trial                      | Patient<br>Populatio<br>n                 | N     | Baseline<br>TG<br>(mg/dL,<br>mean) | Dose             | Primary Endpoint: Triglyceri de Reductio n (Placebo- Adjusted) |
|------------------|----------------------------|-------------------------------------------|-------|------------------------------------|------------------|----------------------------------------------------------------|
| Volanesors<br>en | APPROAC<br>H               | FCS                                       | 66    | 2,209                              | 300 mg<br>weekly | -77% from baseline at 3 months (vs. +18% in placebo) [9]       |
| Volanesors<br>en | COMPASS                    | Multifactori<br>al<br>Chylomicro<br>nemia | 114   | ~1,261                             | 300 mg<br>weekly | -71.2% from baseline at 3 months (vs0.9% in placebo) [11]      |
| Olezarsen        | BALANCE                    | FCS                                       | 66    | 2,630                              | 80 mg<br>monthly | -43.5% at 6 months[18]                                         |
| Olezarsen        | BALANCE                    | FCS                                       | 66    | 2,630                              | 50 mg<br>monthly | -22.4% at 6 months (not statistically significant) [18]        |
| Olezarsen        | CORE/CO<br>RE2<br>(Pooled) | sHTG (TG<br>≥500<br>mg/dL)                | 1,063 | ~750-840                           | 80 mg<br>monthly | Up to -72%<br>at 6<br>months[17]                               |
| Olezarsen        | CORE/CO<br>RE2             | sHTG (TG<br>≥500                          | 1,063 | ~750-840                           | 50 mg<br>monthly | Up to -63%<br>at 6                                             |



(Pooled) mg/dL) months[16]

**Table 2: Impact on Pancreatitis Events** 

| Drug             | Trial                      | Patient<br>Populatio<br>n                 | Observati<br>on Period | Pancreati<br>tis Events<br>(Drug<br>Arm)                     | Pancreati<br>tis Events<br>(Placebo<br>Arm) | Key<br>Finding                               |
|------------------|----------------------------|-------------------------------------------|------------------------|--------------------------------------------------------------|---------------------------------------------|----------------------------------------------|
| Volanesors<br>en | APPROAC<br>H               | FCS                                       | 52 weeks               | 0 events in patients with highest frequency of prior attacks | -                                           | Statistically significant reduction (p=0.02) |
| Volanesors<br>en | COMPASS                    | Multifactori<br>al<br>Chylomicro<br>nemia | 26 weeks               | 0 events                                                     | 5 events in<br>3 patients                   | -                                            |
| Olezarsen        | BALANCE                    | FCS                                       | 53 weeks               | 1 event<br>(pooled<br>olezarsen<br>groups)                   | 11 events                                   | Rate Ratio:<br>0.12[18]                      |
| Olezarsen        | CORE/CO<br>RE2<br>(Pooled) | sHTG                                      | 12 months              | -                                                            | -                                           | 85% reduction in events (p=0.0002) [17]      |

**Table 3: Comparative Safety Profile** 



| Adverse Event                       | Volanesorsen                                                                                                                                                                                    | Olezarsen                                                                                                                                                                                                 |
|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Injection Site Reactions            | Most common adverse event,<br>mostly mild.[9] Occurred in<br>61% of patients in<br>APPROACH.[10]                                                                                                | Most common adverse event, mostly mild.[17]                                                                                                                                                               |
| Thrombocytopenia (Low<br>Platelets) | A significant safety concern. [19] In APPROACH, 48% of patients had platelet counts <100,000/µL, with 2 patients dropping below 25,000/µL.[15] This led to the FDA's non-approval in the US.[3] | Does not appear to be a significant concern.[19] In a study of patients transitioning from volanesorsen, no patients on olezarsen had platelet counts below the prespecified threshold of 50,000/mm³.[20] |
| Other Notable Adverse Events        | Serum sickness (rare).[21]                                                                                                                                                                      | Favorable safety and tolerability profile reported in major trials.[17]                                                                                                                                   |

# **Logical Workflow: Drug Development and Differentiation**

The development from **volanesorsen** to olezarsen illustrates a logical progression in antisense technology aimed at improving the therapeutic index.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ahajournals.org [ahajournals.org]
- 2. osf.io [osf.io]

### Validation & Comparative





- 3. Emerging Evidence that ApoC-III Inhibitors Provide Novel Options to Reduce the Residual CVD PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What APOC3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Akcea and Ionis Announce Positive Results from Pivotal Study of Volanesorsen in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Efficacy and safety of volanesorsen in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring volanesorsen: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionis presents positive results from Phase 3 Balance study of olezarsen for familial chylomicronemia syndrome | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 14. academic.oup.com [academic.oup.com]
- 15. hcplive.com [hcplive.com]
- 16. Olezarsen Cuts Triglycerides, Pancreatitis Risk in Severe Hypertriglyceridemia | tctmd.com [tctmd.com]
- 17. hcplive.com [hcplive.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. academic.oup.com [academic.oup.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Guide to ApoC-III Inhibitors: Volanesorsen vs. Olezarsen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612572#volanesorsen-versus-olezarsen-for-apoc-iii-inhibition]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com